molecular formula C59H38 B12295385 1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene

Cat. No.: B12295385
M. Wt: 746.9 g/mol
InChI Key: RECARWSUVKIFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple aromatic rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 9,9-dimethyl-9H-fluorene and 9,9’-bianthracene. These intermediates are then subjected to coupling reactions, such as Suzuki or Stille coupling, to form the final product. The reaction conditions usually involve the use of palladium catalysts, base, and solvents like toluene or THF under inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene has several scientific research applications:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.

    Materials Science: Employed in the development of new materials with unique electronic and optical properties.

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene involves its ability to absorb and emit light, making it useful in photophysical studies. The compound interacts with molecular targets through π-π stacking interactions and can participate in electron transfer processes. These interactions are crucial for its applications in organic electronics and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyrene
  • 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene

Uniqueness

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is unique due to its specific combination of aromatic rings and the presence of dimethyl groups, which influence its photophysical properties and reactivity. Compared to similar compounds with different alkyl groups, this compound may exhibit distinct electronic and optical behaviors, making it valuable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C59H38

Molecular Weight

746.9 g/mol

IUPAC Name

1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dimethylfluoren-2-yl]pyrene

InChI

InChI=1S/C59H38/c1-59(2)52-33-40(42-28-24-37-23-22-35-14-11-15-36-25-31-51(42)56(37)54(35)36)26-29-45(52)46-30-27-41(34-53(46)59)55-47-18-7-9-20-49(47)58(50-21-10-8-19-48(50)55)57-43-16-5-3-12-38(43)32-39-13-4-6-17-44(39)57/h3-34H,1-2H3

InChI Key

RECARWSUVKIFDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.